2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0704465
InChI:
InChI=1S/C14H10N2O4S/c1-7-8(2)21-13-11(7)14(17)20-12(15-13)9-4-3-5-10(6-9)16(18)19/h3-6H,1-2H3
SMILES:
CC1=C(SC2=C1C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C
Molecular Formula:
C14H10N2O4S
Molecular Weight:
302.31 g/mol
2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
CAS No.:
Cat. No.: VC0704465
Molecular Formula: C14H10N2O4S
Molecular Weight: 302.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10N2O4S |
|---|---|
| Molecular Weight | 302.31 g/mol |
| IUPAC Name | 5,6-dimethyl-2-(3-nitrophenyl)thieno[2,3-d][1,3]oxazin-4-one |
| Standard InChI | InChI=1S/C14H10N2O4S/c1-7-8(2)21-13-11(7)14(17)20-12(15-13)9-4-3-5-10(6-9)16(18)19/h3-6H,1-2H3 |
| Standard InChI Key | OMCKJCSOWLBITQ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C |
| Canonical SMILES | CC1=C(SC2=C1C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator